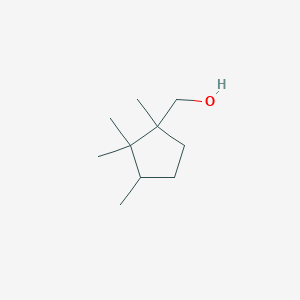

(1,2,2,3-Tetramethylcyclopentyl)methanol

Beschreibung

Historical Context of its Chemical Study

A comprehensive review of chemical literature reveals a notable scarcity of dedicated studies on (1,2,2,3-Tetramethylcyclopentyl)methanol. The compound is listed in chemical supplier catalogs, which provide basic physicochemical data, but in-depth research articles detailing its synthesis, characterization, or reactivity are not readily found. naturalproducts.netats-mall.comcymitquimica.com This suggests that (1,2,2,3-Tetramethylcyclopentyl)methanol has not been a primary focus of extensive academic or industrial research to date.

The historical study of polysubstituted cyclopentane (B165970) rings, in a broader sense, has been a persistent challenge and area of interest in organic synthesis. The construction of such highly substituted five-membered rings with specific stereochemistry requires sophisticated synthetic strategies. baranlab.orgorganic-chemistry.org Historically, methods such as intramolecular cyclizations and cycloadditions have been employed to create cyclopentane cores, with the stereochemical outcome often being a key challenge. The synthesis of molecules with multiple contiguous stereocenters, such as in the case of (1,2,2,3-Tetramethylcyclopentyl)methanol, has driven the development of stereoselective synthetic methodologies. researchgate.net

Significance in Contemporary Organic Synthesis Research

While direct applications of (1,2,2,3-Tetramethylcyclopentyl)methanol are not documented, its structure suggests potential areas of significance in modern organic synthesis research, particularly concerning sterically hindered molecules and their unique properties.

The synthesis of sterically hindered alcohols and their derivatives is a significant area of research. researchgate.netresearchgate.netacs.org These compounds can serve as bulky ligands for metal catalysts, influencing the stereoselectivity and reactivity of chemical transformations. The tetramethyl-substituted cyclopentyl framework of (1,2,2,3-Tetramethylcyclopentyl)methanol imparts considerable steric bulk around the primary alcohol functionality. This steric hindrance can influence the kinetics and selectivity of reactions involving the hydroxyl group, such as esterification or oxidation. britannica.comlibretexts.org

Furthermore, polysubstituted cyclopentane moieties are found in a variety of natural products with interesting biological activities. oregonstate.edunih.gov The synthesis of analogs of these natural products is a common strategy in medicinal chemistry to explore structure-activity relationships. While there is no indication that (1,2,2,3-Tetramethylcyclopentyl)methanol is a natural product, the development of synthetic routes to this and related substituted cyclopentanes could be valuable for the broader field of natural product synthesis. baranlab.org

The creation of complex, highly substituted carbocyclic frameworks remains a central theme in contemporary organic synthesis. organic-chemistry.orgnih.govnih.gov The synthesis of a molecule like (1,2,2,3-Tetramethylcyclopentyl)methanol would likely require advanced techniques in stereoselective synthesis to control the relative and absolute stereochemistry of the multiple chiral centers. Research in this area contributes to the fundamental toolkit of synthetic organic chemists, enabling the construction of increasingly complex molecular architectures.

Physicochemical Data for (1,2,2,3-Tetramethylcyclopentyl)methanol

| Property | Value |

| CAS Number | 408334-01-0 |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.26 g/mol |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1,2,2,3-tetramethylcyclopentyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8-5-6-10(4,7-11)9(8,2)3/h8,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWDCYUJDMVTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1(C)C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2,2,3 Tetramethylcyclopentyl Methanol

Retrosynthetic Strategies for the Tetramethylcyclopentyl Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. lkouniv.ac.in This approach for (1,2,2,3-Tetramethylcyclopentyl)methanol primarily focuses on the construction of the sterically hindered tetramethylcyclopentyl framework.

Disconnection Approaches

The primary disconnection for (1,2,2,3-Tetramethylcyclopentyl)methanol involves the C-C bond between the cyclopentyl ring and the hydroxymethyl group. This leads to a (1,2,2,3-tetramethylcyclopentyl)carbonyl equivalent, such as a carboxylic acid, ester, or aldehyde, and a single-carbon nucleophile or electrophile.

A key challenge in the synthesis of polysubstituted cyclopentanes is the control of stereochemistry and the formation of congested quaternary centers. nih.govnih.gov Several disconnection strategies for the tetramethylcyclopentyl ring can be envisioned:

[3+2] Cycloaddition: This approach involves the reaction of a three-carbon component and a two-carbon component to form the five-membered ring. However, achieving the desired tetramethyl substitution pattern with high stereocontrol via standard cycloaddition reactions is challenging.

Intramolecular Cyclization: A more plausible strategy involves the cyclization of a suitably functionalized acyclic precursor. libretexts.org This could involve intramolecular versions of well-established reactions like the aldol condensation, Michael addition, or SN2 reactions. vanderbilt.edu For instance, a 1,4-dicarbonyl compound with the requisite methyl groups could undergo an intramolecular aldol condensation to form a cyclopentenone intermediate, which can then be further elaborated.

Ring Contraction: Another powerful method for constructing five-membered rings is through the contraction of a six-membered ring precursor. vanderbilt.eduresearchgate.net The Favorskii rearrangement of a 2-halocyclohexanone derivative is a classic example of this type of transformation. orgsyn.orgwikipedia.org

| Disconnection Strategy | Precursor Type | Key Reaction | Potential Challenges |

| C-C Bond (exocyclic) | (1,2,2,3-Tetramethylcyclopentyl)carbonyl derivative | Reduction/Grignard Reaction | Synthesis of the substituted cyclopentane (B165970) core |

| [3+2] Cycloaddition | Substituted three-carbon and two-carbon fragments | Cycloaddition | Stereocontrol and regioselectivity |

| Intramolecular Cyclization | Acyclic precursor with appropriate functional groups | Aldol, Michael, SN2 | Synthesis of the acyclic precursor, control of cyclization regiochemistry |

| Ring Contraction | Substituted cyclohexane derivative | Favorskii Rearrangement | Synthesis of the substituted cyclohexane precursor |

Functional Group Interconversions in Retrosynthesis

Functional group interconversion (FGI) is a critical aspect of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key bond-forming reaction. In the context of (1,2,2,3-Tetramethylcyclopentyl)methanol synthesis, the primary alcohol can be retrosynthetically derived from several functional groups:

Carboxylic Acid or Ester: A primary alcohol is readily obtained by the reduction of a corresponding carboxylic acid or ester. libretexts.orgchemguide.co.uk This is a very common and reliable transformation.

Aldehyde: An aldehyde can be reduced to a primary alcohol or can be reacted with a Grignard reagent to introduce the hydroxymethyl group. organic-chemistry.orgchemguide.co.uk

Nitrile: A nitrile can be hydrolyzed to a carboxylic acid, which is then reduced to the alcohol.

Direct Synthetic Routes to (1,2,2,3-Tetramethylcyclopentyl)methanol

Based on the retrosynthetic analysis, several direct synthetic routes can be proposed for the target molecule. These routes focus on the construction of the tetramethylcyclopentyl core followed by the introduction or modification of the functional group to yield the final alcohol.

Cyclopentane Alkylation-Based Methods

One approach to constructing the highly substituted cyclopentane ring is through the sequential alkylation of a cyclopentanone or cyclopentanecarboxylic acid ester precursor. This method involves the generation of an enolate followed by reaction with an alkyl halide.

A plausible, albeit challenging, route could start from a commercially available cyclopentanone derivative. Sequential methylation at the α-positions could introduce the necessary methyl groups. However, controlling the regioselectivity and stereoselectivity of these alkylations in a sterically congested environment would be a significant synthetic hurdle. The Thorpe-Ingold effect, which favors ring closure in the presence of gem-dialkyl groups, could potentially facilitate the formation of the highly substituted ring. baranlab.org

| Step | Reaction | Reagents | Purpose |

| 1 | Enolate formation | LDA, NaH, or other strong bases | Deprotonation α to a carbonyl group |

| 2 | Alkylation | Methyl iodide or other methylating agents | Introduction of methyl groups |

| 3 | Repetition of steps 1 & 2 | As above | To achieve the desired tetramethyl substitution |

| 4 | Carbonyl to alcohol conversion | See section 2.2.2 | Formation of the final product |

Reductive Approaches for Alcohol Formation

Once a suitable precursor containing the (1,2,2,3-tetramethylcyclopentyl)carbonyl moiety is synthesized, the final step is the reduction to the primary alcohol.

From Carboxylic Acids and Esters: The most common and effective method for the reduction of carboxylic acids and their esters to primary alcohols is the use of strong hydride reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk This reaction typically proceeds in high yield.

Reaction: R-COOH + LiAlH₄ → R-CH₂OH

Reaction: R-COOR' + LiAlH₄ → R-CH₂OH

From Aldehydes: If the precursor is an aldehyde, a milder reducing agent such as sodium borohydride (NaBH₄) can be used. Alternatively, a Grignard reaction with methylmagnesium bromide followed by oxidation and then reduction could also be a viable, though longer, route. organic-chemistry.orgchemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com

| Precursor | Reducing Agent | Product | Notes |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol | Requires a strong reducing agent. libretexts.orgchemguide.co.uk |

| Ester | LiAlH₄ | Primary Alcohol | A common and efficient method. libretexts.org |

| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol | Milder conditions can be used with NaBH₄. |

Catalytic Approaches in the Synthesis of (1,2,2,3-Tetramethylcyclopentyl)methanol

Catalysis can play a crucial role in enhancing the efficiency and selectivity of the synthesis of complex molecules. While specific catalytic methods for (1,2,2,3-Tetramethylcyclopentyl)methanol are not explicitly documented, general catalytic principles can be applied to its synthesis.

One potential application of catalysis is in the hydrogenation of a cyclopentene precursor. If a synthetic route leads to a (1,2,2,3-tetramethylcyclopent-x-enyl)methanol or a related unsaturated intermediate, catalytic hydrogenation can be employed to saturate the double bond.

Commonly used catalysts for this purpose include platinum, palladium, or nickel on a solid support (e.g., carbon). youtube.comyoutube.com The reaction is typically carried out under an atmosphere of hydrogen gas. This method is generally highly efficient and results in the syn-addition of hydrogen across the double bond. youtube.comlibretexts.org

Wilkinson's catalyst, a homogeneous catalyst, is known for its selectivity in hydrogenating less sterically hindered double bonds, which could be advantageous in a complex molecule. youtube.com

| Catalyst | Type | Key Features | Potential Application |

| Pd/C, PtO₂, Raney Ni | Heterogeneous | High activity, generally non-selective for multiple reducible groups | Saturation of a cyclopentene ring |

| Wilkinson's Catalyst | Homogeneous | Selective for less sterically hindered alkenes, avoids reduction of other functional groups. youtube.com | Selective hydrogenation in the presence of other reducible groups |

| Crabtree's Catalyst | Homogeneous | Highly active, can hydrogenate tri- and tetrasubstituted alkenes. libretexts.org | Hydrogenation of a highly substituted cyclopentene precursor |

Transition Metal-Catalyzed Transformations and Related Reactions

Modern synthetic chemistry offers a powerful toolkit of reactions for C-X bond formation. For a sterically hindered primary alcohol like (1,2,2,3-Tetramethylcyclopentyl)methanol, these reactions are more typically used for the interconversion of the hydroxyl group into other functionalities rather than for the direct synthesis of the alcohol itself. The applicability of several named reactions is considered below.

Appel Reaction

The Appel reaction provides a mild and effective method for converting primary and secondary alcohols into the corresponding alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄). chem-station.comwikipedia.org The reaction proceeds under neutral conditions, making it suitable for substrates sensitive to acid or base. chem-station.com The mechanism involves the formation of an alkoxyphosphonium salt, which is subsequently displaced by a halide ion in an Sₙ2 reaction. organic-chemistry.org This displacement occurs with an inversion of stereochemistry at the carbon center. wikipedia.org

For a primary alcohol such as (1,2,2,3-Tetramethylcyclopentyl)methanol, the reaction would yield the corresponding (1,2,2,3-Tetramethylcyclopentyl)methyl halide. While generally high-yielding for primary alcohols, the significant steric hindrance around the hydroxymethyl group, akin to a neopentyl alcohol, could potentially slow the reaction rate, possibly requiring elevated temperatures to achieve full conversion. organic-chemistry.org

Table 1: Representative Conditions for the Appel Reaction

| Reagents | Halogen Source | Solvent | Temperature | Product | Ref |

|---|---|---|---|---|---|

| PPh₃ | CCl₄ | CH₃CN | Reflux | Alkyl Chloride | organic-chemistry.org |

| PPh₃ | CBr₄ | CH₂Cl₂ | Room Temp | Alkyl Bromide | organic-chemistry.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.org This reaction is not a method for synthesizing alcohols but is highly relevant for functionalizing an alkyl halide derivative of the target molecule, such as one prepared via the Appel reaction. The reaction couples an aryl or alkyl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgnih.gov The choice of solvent can be critical, with greener options like cyclopentyl methyl ether (CPME) proving effective. nih.govmdpi.com The versatility of this reaction allows for the synthesis of a wide range of amine derivatives from a common halide precursor.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the functional group interconversion of primary and secondary alcohols, proceeding with a clean inversion of stereochemistry via an Sₙ2 mechanism. wikipedia.orgorganic-chemistry.org The reaction utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.org A suitable nucleophile, typically with a pKa ≤ 13, then displaces the activated hydroxyl group. wikipedia.org

However, the reaction is notoriously sensitive to steric hindrance. Studies involving neopentyl alcohol, a structural analogue of the target molecule's alcohol moiety, have shown that the formation of the key alkoxyphosphonium salt intermediate can be slow and that subsequent nucleophilic attack is sterically impeded. kuleuven.begriffith.edu.au The choice of solvent can influence reaction rates, though even in optimal solvents, reactions with highly hindered alcohols remain challenging and may result in lower yields or require extended reaction times. griffith.edu.au

Stereoselective and Enantioselective Synthetic Pathways

The target molecule possesses three stereocenters at positions C1, C2, and C3, with C2 being a quaternary center. The controlled synthesis of such a structure requires sophisticated stereoselective strategies.

Achieving the desired relative stereochemistry among the methyl groups and the hydroxymethyl substituent would likely rely on substrate-controlled or reagent-controlled diastereoselective reactions. Potential strategies could involve:

Conjugate Addition: A Michael addition of an organocuprate or other nucleophile to a substituted cyclopentenone precursor could establish the relative stereochemistry of substituents at C2 and C3.

Cyclization Reactions: A diastereoselective intramolecular cyclization, such as a radical cyclization or a Nazarov cyclization, could be employed to form the cyclopentane ring with predictable stereochemistry based on the configuration of the acyclic precursor. acs.org

Directed Hydrogenation: The reduction of a double bond in a cyclopentene precursor, directed by an existing chiral center (e.g., a hydroxyl group), could set the stereochemistry of adjacent centers.

Establishing the absolute stereochemistry of the molecule would require an enantioselective approach. Key methods applicable to the synthesis of chiral cyclopentane frameworks include:

Catalytic Asymmetric Reactions: Palladium-catalyzed asymmetric allylic alkylation of prochiral cyclopentane derivatives is a powerful method for creating enantiomerically enriched products. nih.gov Similarly, asymmetric hydrogenations of tetrasubstituted cyclic enones can generate multiple contiguous stereocenters with high enantioselectivity. acs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to an early-stage intermediate can direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed later in the synthetic sequence.

Enzymatic Resolution: A racemic intermediate, such as a 4-hydroxycyclopentenone, can be resolved through lipase-catalyzed acylation, which selectively modifies one enantiomer, allowing for their separation. acs.org

Optimization of Synthetic Conditions

Overcoming the challenges posed by steric hindrance and achieving high selectivity in the synthesis of (1,2,2,3-Tetramethylcyclopentyl)methanol would necessitate careful optimization of all reaction parameters.

The choice of reagents and solvents is paramount when dealing with sterically congested molecules.

Reagents: In nucleophilic addition reactions, such as a hypothetical Grignard addition to a precursor ketone, the reactivity of the organometallic reagent must be balanced with its steric bulk. organic-chemistry.org Highly reactive but smaller reagents may be required to access the hindered electrophilic center. For reductions of a hindered ketone precursor, smaller hydride donors like sodium borohydride might be more effective than bulkier reagents. researchgate.netreddit.com

Solvents: Solvent polarity and coordinating ability can dramatically influence reaction outcomes. In reductive aminations, for instance, protic solvents like methanol often outperform aprotic solvents by facilitating key proton transfer steps and stabilizing intermediates. researchgate.net For Grignard reactions, coordinating solvents like tetrahydrofuran (THF) or ethers are essential to solvate the magnesium species, but their specific choice can affect reagent aggregation and reactivity. dtu.dk

Table 2: Effect of Solvent on a Model Reductive Amination of a Ketone

| Solvent | Type | Relative Rate | Selectivity (Amine vs. Alcohol) | Ref |

|---|---|---|---|---|

| Methanol | Protic, Polar | High | High | researchgate.net |

| Water | Protic, Polar | Low | Low (favors alcohol) | researchgate.net |

| Toluene | Aprotic, Nonpolar | Moderate | Moderate | researchgate.net |

Temperature is a critical variable for controlling selectivity and overcoming activation barriers.

Temperature: Many diastereoselective reactions require cryogenic temperatures (e.g., -78 °C) to enhance selectivity by minimizing competing reaction pathways with similar activation energies. Conversely, for reactions involving sterically hindered centers, such as the Appel or Mitsunobu reactions on the target alcohol, elevated temperatures may be necessary to provide sufficient thermal energy to overcome the high activation barrier caused by steric repulsion. chem-station.com

Pressure: While less common in laboratory synthesis, applying high pressure can be a tool to accelerate sterically hindered reactions that have a negative activation volume, such as certain cycloadditions or nucleophilic additions.

Chemical Transformations and Reactivity of 1,2,2,3 Tetramethylcyclopentyl Methanol

Derivatization Chemistry of the Hydroxyl Group

The hydroxyl group is a versatile functional handle that can be converted into a wide array of other functional groups, including esters, ethers, and halides. These derivatizations are fundamental for modifying the molecule's properties or for incorporating it into larger, more complex structures.

Esterification of (1,2,2,3-Tetramethylcyclopentyl)methanol can be achieved through several standard methods, although reaction conditions may need to be optimized to overcome the steric hindrance around the hydroxyl group.

Reaction with Acyl Chlorides : A common and effective method for esterifying sterically hindered alcohols is the use of a reactive acylating agent, such as an acyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. The base neutralizes the hydrochloric acid byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Fischer Esterification : Direct reaction with a carboxylic acid under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) is also possible. nrochemistry.com This is an equilibrium process, and to drive the reaction toward the ester product, it is common to use an excess of the carboxylic acid or to remove the water formed during the reaction. nrochemistry.com For sterically hindered substrates, this method may require prolonged reaction times and higher temperatures.

Activated Carboxylic Acids : To facilitate esterification under milder conditions, the carboxylic acid can be pre-activated with coupling agents. For instance, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can enhance the reaction rate with hindered alcohols.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| (1,2,2,3-Tetramethylcyclopentyl)methanol + Acetyl Chloride | Pyridine or Triethylamine | (1,2,2,3-Tetramethylcyclopentyl)methyl acetate | Acylation |

| (1,2,2,3-Tetramethylcyclopentyl)methanol + Acetic Acid | H₂SO₄ (catalyst) | (1,2,2,3-Tetramethylcyclopentyl)methyl acetate | Fischer Esterification |

The synthesis of ethers from (1,2,2,3-Tetramethylcyclopentyl)methanol is most commonly achieved via the Williamson ether synthesis. wikipedia.org This reaction proceeds through an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com

The procedure involves two main steps:

Deprotonation : The alcohol is first treated with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding alkoxide. This alkoxide is a potent nucleophile.

Nucleophilic Substitution : The resulting (1,2,2,3-Tetramethylcyclopentyl)methoxide ion is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide). masterorganicchemistry.com The alkoxide displaces the halide in an Sₙ2 reaction to form the ether. wikipedia.org

Due to the Sₙ2 nature of the reaction, the alkylating agent must be sterically unhindered (preferably primary or methyl). wikipedia.orgmasterorganicchemistry.com While the alkoxide itself is bulky, this primarily affects the reaction rate rather than the feasibility of the reaction, as the steric hindrance is on the nucleophile, not the electrophilic carbon center of the alkyl halide.

Conversion of the hydroxyl group to a halide is a key transformation that facilitates subsequent nucleophilic substitution reactions. For primary alcohols like (1,2,2,3-Tetramethylcyclopentyl)methanol, reagents that avoid carbocation intermediates are preferred to prevent potential rearrangements.

Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols into the corresponding alkyl chlorides. chemistrysteps.comlibretexts.org The reaction is typically performed in the presence of a base like pyridine. The alcohol first attacks the thionyl chloride, forming an intermediate chlorosulfite ester. libretexts.org When pyridine is used, it facilitates an Sₙ2 attack by the chloride ion, leading to an inversion of configuration at a chiral center and yielding the alkyl chloride, sulfur dioxide, and pyridinium chloride. chemistrysteps.com The gaseous nature of the SO₂ byproduct simplifies product purification. libretexts.org

In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. wikipedia.org Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation and removal under specific, mild conditions. masterorganicchemistry.com

Silylation : The alcohol can be converted to a silyl ether by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole or triethylamine. masterorganicchemistry.comwikipedia.org The significant steric bulk of the (1,2,2,3-Tetramethylcyclopentyl)methyl group may necessitate the use of a more reactive silylating agent, such as a silyl triflate (e.g., TBDMS-OTf), to achieve a reasonable reaction rate. organic-chemistry.org

Deprotection : The removal of silyl ethers is typically accomplished using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the silicon-fluorine bond. chemistrysteps.com

Other common protecting groups for primary alcohols include acetals like tetrahydropyranyl (THP) ether, which is stable to basic and nucleophilic reagents but is readily cleaved under acidic conditions. uwindsor.ca

| Protecting Group | Installation Reagents | Removal Reagents | Stability |

|---|---|---|---|

| TBDMS Ether | TBDMSCl, Imidazole | TBAF or HF | Stable to base, mild acid, oxidation, reduction |

| TIPS Ether | TIPSCl, Imidazole | TBAF or HF | More stable to acid than TBDMS |

| THP Ether | Dihydropyran, p-TsOH (cat.) | Aqueous Acid (e.g., HCl, Acetic Acid) | Stable to base, organometallics, reduction |

Oxidation Reactions of (1,2,2,3-Tetramethylcyclopentyl)methanol

The oxidation of the primary alcohol group in (1,2,2,3-Tetramethylcyclopentyl)methanol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions.

Jones Oxidation : This reaction utilizes Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.org It is a powerful oxidizing agent that typically converts primary alcohols to carboxylic acids. organic-chemistry.orgchemistrysteps.com The reaction proceeds through an initial oxidation to the aldehyde. In the aqueous acidic medium, the aldehyde forms a hydrate, which is then further oxidized to the carboxylic acid. organic-chemistry.orgchemistrysteps.com Therefore, treatment of (1,2,2,3-Tetramethylcyclopentyl)methanol with Jones reagent is expected to yield (1,2,2,3-Tetramethylcyclopentyl)acetic acid.

Corey-Kim Oxidation : For the selective synthesis of the aldehyde, milder, anhydrous conditions are required to prevent over-oxidation. The Corey-Kim oxidation is an effective method for this transformation. wikipedia.orgalfa-chemistry.com This procedure uses N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS), which react to form an electrophilic sulfur species. nrochemistry.comjk-sci.com The alcohol adds to this species, and subsequent elimination induced by a base, typically triethylamine (Et₃N), affords the aldehyde, (1,2,2,3-Tetramethylcyclopentyl)carbaldehyde, while avoiding the formation of the carboxylic acid. jk-sci.comchem-station.com

| Oxidation Method | Reagents | Expected Product | Notes |

|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄, Acetone/H₂O | (1,2,2,3-Tetramethylcyclopentyl)acetic acid | Strong oxidant, leads to carboxylic acid. wikipedia.org |

| Corey-Kim Oxidation | 1. NCS, DMS; 2. Et₃N | (1,2,2,3-Tetramethylcyclopentyl)carbaldehyde | Mild oxidant, stops at the aldehyde. wikipedia.orgchem-station.com |

Further Oxidation Pathways

The primary alcohol moiety of (1,2,2,3-Tetramethylcyclopentyl)methanol can be further oxidized to the corresponding carboxylic acid, (1,2,2,3-Tetramethylcyclopentyl)carboxylic acid. The conversion of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. nih.govlibretexts.org However, the significant steric hindrance around the reaction center in (1,2,2,3-Tetramethylcyclopentyl)methanol can necessitate more robust reaction conditions or longer reaction times compared to less hindered alcohols. acs.org

Several methods can be employed for this transformation. A common laboratory method involves the use of strong oxidizing agents like potassium dichromate(VI) in the presence of a strong acid, such as dilute sulfuric acid. libretexts.org To ensure the reaction goes to completion and to prevent the isolation of the intermediate aldehyde, the reaction is typically performed under reflux conditions with an excess of the oxidizing agent. libretexts.org

Milder and more selective methods have also been developed. One such protocol involves a two-step, one-pot procedure using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with sodium hypochlorite (NaOCl), followed by oxidation with sodium chlorite (NaClO2). nih.gov This method is known for its compatibility with a wide range of sensitive functional groups. nih.gov Another approach utilizes heterogeneous catalysts, such as palladium-bismuth-tellurium supported on carbon (Pd-Bi-Te/C), for the aerobic oxidation of primary alcohols to carboxylic acids. acs.org These catalytic systems are considered more environmentally friendly. ethernet.edu.et

Table 1: Selected Reagents for the Oxidation of (1,2,2,3-Tetramethylcyclopentyl)methanol to (1,2,2,3-Tetramethylcyclopentyl)carboxylic acid

| Reagent System | Typical Conditions | Product |

| K₂Cr₂O₇ / H₂SO₄ | Heat (reflux) | (1,2,2,3-Tetramethylcyclopentyl)carboxylic acid |

| TEMPO, NaOCl, then NaClO₂ | Phase-transfer conditions, room temp. | (1,2,2,3-Tetramethylcyclopentyl)carboxylic acid |

| O₂, Pd-Bi-Te/C catalyst | Varies (e.g., solvent, temp., pressure) | (1,2,2,3-Tetramethylcyclopentyl)carboxylic acid |

Reduction Reactions and Pathways

The reduction of the carboxylic acid derivative, (1,2,2,3-Tetramethylcyclopentyl)carboxylic acid, back to the primary alcohol, (1,2,2,3-Tetramethylcyclopentyl)methanol, is a key transformation. Carboxylic acids are generally less reactive towards reduction than many other carbonyl compounds, requiring the use of powerful reducing agents. acs.orgchemistrysteps.com

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemistrysteps.com An excess of the reagent is required because the acidic proton of the carboxylic acid first reacts with the hydride to produce hydrogen gas and a carboxylate salt before the carbonyl group is reduced. chemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide.

Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is another effective reagent for reducing carboxylic acids to primary alcohols. chemistrysteps.com It offers the advantage of being more selective than LiAlH₄, often not reducing other functional groups like esters or amides.

More recently, catalytic methods have been developed for the reduction of carboxylic acids. These include systems based on earth-abundant metals like manganese, which can catalyze the hydrosilylation of carboxylic acids to their corresponding alcohols under milder conditions. nih.gov Titanium-based catalysts, such as TiCl₄ with ammonia-borane, have also been shown to be effective. acs.orgorganic-chemistry.org

Table 2: Reagents for the Reduction of (1,2,2,3-Tetramethylcyclopentyl)carboxylic acid

| Reagent | Typical Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, then H₃O⁺ workup | (1,2,2,3-Tetramethylcyclopentyl)methanol |

| Borane-tetrahydrofuran complex (BH₃·THF) | Anhydrous ether or THF | (1,2,2,3-Tetramethylcyclopentyl)methanol |

| Phenylsilane (PhSiH₃) with [MnBr(CO)₅] catalyst | Mild conditions, benign solvents | (1,2,2,3-Tetramethylcyclopentyl)methanol |

Substitution Reactions

Substitution reactions at the carbon bearing the hydroxyl group in (1,2,2,3-Tetramethylcyclopentyl)methanol are significantly hindered. The structure is analogous to a neopentyl alcohol, where the primary alcohol is attached to a quaternary carbon atom. This steric bulk severely retards the rate of bimolecular nucleophilic substitution (Sₙ2) reactions, as the backside attack by a nucleophile is effectively blocked by the bulky tetramethylcyclopentyl group. pbworks.comyoutube.com

Unimolecular nucleophilic substitution (Sₙ1) reactions are also highly disfavored. pbworks.comyoutube.com The first step of an Sₙ1 reaction would require the formation of a primary carbocation after protonation of the hydroxyl group and loss of water. libretexts.org Primary carbocations are inherently unstable, making this pathway energetically unfavorable. pbworks.comyoutube.com

When forced under harsh conditions (e.g., strong acid and heat), substitution reactions of neopentyl-like systems often proceed with skeletal rearrangement. pbworks.comyoutube.com For (1,2,2,3-Tetramethylcyclopentyl)methanol, protonation of the alcohol would form a good leaving group (water). Its departure, even if concerted with a methyl or alkyl shift, would lead to a more stable carbocation, which is the hallmark of the rearrangement reactions discussed in the following section. Direct substitution without rearrangement is therefore not a practical pathway for this compound.

Rearrangement Reactions Involving the Tetramethylcyclopentyl Skeleton

The most characteristic feature of the reactivity of the (1,2,2,3-Tetramethylcyclopentyl)methanol system under acidic conditions is its propensity to undergo rearrangement. wikipedia.org This behavior is driven by the formation of a more stable carbocation from a less stable one. masterorganicchemistry.com

If (1,2,2,3-Tetramethylcyclopentyl)methanol is subjected to strong acids, the hydroxyl group is protonated, creating an oxonium ion, which is an excellent leaving group. libretexts.org The departure of a water molecule would lead to the transient formation of the highly unstable (1,2,2,3-Tetramethylcyclopentyl)methyl carbocation. This primary carbocation will instantaneously rearrange via a 1,2-alkyl shift. wikipedia.orgmasterorganicchemistry.com In this process, one of the methyl groups from the adjacent quaternary carbon (C2) migrates to the primary carbocation center.

This rearrangement results in the formation of a much more stable tertiary carbocation. The positive charge is now located on a carbon atom bonded to three other carbon atoms, which stabilize the charge through hyperconjugation and inductive effects. This rearranged carbocation can then be trapped by a nucleophile (such as water or the conjugate base of the acid) or lose a proton to form an alkene. Such rearrangements are a common feature in the chemistry of neopentyl-like systems. youtube.com Ring expansion, where a C-C bond of the ring migrates, is another possible rearrangement pathway for cyclic systems to relieve ring strain and form a more stable carbocation. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation of 1,2,2,3 Tetramethylcyclopentyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for the structural determination of organic compounds in solution. For (1,2,2,3-Tetramethylcyclopentyl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

The initial step in the structural verification of (1,2,2,3-Tetramethylcyclopentyl)methanol involves the acquisition of 1D ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectra. These experiments confirm the presence of all constituent protons and carbons and provide vital information about the chemical environment and connectivity of the atoms.

The ¹H NMR spectrum is expected to display distinct signals for the methyl groups, the protons on the cyclopentane (B165970) ring, the methylene protons of the methanol moiety, and the hydroxyl proton. The chemical shifts of the protons attached to the carbon bearing the hydroxyl group are typically found in the 3.3–4.0 ppm range due to the deshielding effect of the oxygen atom. openochem.org The methyl protons would appear as singlets or doublets in the upfield region, while the ring protons would likely present as complex multiplets.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (α-carbon) is characteristically shifted downfield to the 50–80 ppm region. openochem.org The spectrum would also show signals for the quaternary carbons, the methine and methylene carbons of the ring, and the methyl carbons.

DEPT experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum exclusively shows signals for CH (methine) carbons, while a DEPT-135 spectrum displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra, which aids in their identification when compared to the broad-band ¹³C spectrum. azom.com

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for (1,2,2,3-Tetramethylcyclopentyl)methanol (in CDCl₃) This data is predicted based on analogous structures and typical chemical shift values.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

|---|---|---|---|

| 1 | - | ~45.0 | C (Quaternary) |

| 2 | - | ~40.0 | C (Quaternary) |

| 3 | ~1.6 (m) | ~48.0 | CH |

| 4 | ~1.5 (m), ~1.7 (m) | ~35.0 | CH₂ |

| 5 | ~1.4 (m), ~1.8 (m) | ~42.0 | CH₂ |

| CH₂OH | ~3.5 (d) | ~65.0 | CH₂ |

| 1-CH₃ | ~1.1 (s) | ~25.0 | CH₃ |

| 2-CH₃ (a) | ~0.9 (s) | ~28.0 | CH₃ |

| 2-CH₃ (b) | ~1.0 (s) | ~29.0 | CH₃ |

To establish the precise connectivity of atoms and determine the stereochemistry of (1,2,2,3-Tetramethylcyclopentyl)methanol, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. du.edu For the target molecule, COSY would show correlations between the methine proton at C-3 and the adjacent methylene protons at C-4, as well as between the protons of the various methylene groups on the cyclopentane ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.org This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms, confirming the C-H one-bond connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (typically two- and three-bond) correlations between protons and carbons. libretexts.org This experiment is particularly valuable for identifying the connectivity around quaternary carbons. For instance, HMBC correlations would be expected from the methyl protons to the quaternary carbons at C-1 and C-2, and from the methylene protons of the methanol group to the C-1 carbon, thus piecing together the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. acdlabs.com Correlations in a NOESY or ROESY spectrum indicate through-space dipolar interactions. For (1,2,2,3-Tetramethylcyclopentyl)methanol, NOESY can reveal the relative orientation of the methyl groups and the methanol substituent on the cyclopentane ring, which is essential for assigning the cis/trans stereoisomerism.

Table 2: Predicted Key 2D NMR Correlations for (1,2,2,3-Tetramethylcyclopentyl)methanol This data is predicted based on analogous structures.

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | H-3 ↔ H-4 | - | Connectivity of the cyclopentane ring protons. |

| HSQC | H-3, H-4, H-5, H-CH₂OH, H-CH₃ | C-3, C-4, C-5, C-CH₂OH, C-CH₃ | Direct C-H bond correlations. |

| HMBC | 1-CH₃ | C-1, C-2, C-5 | Connectivity around quaternary carbon C-1. |

| 2-CH₃ | C-1, C-2, C-3 | Connectivity around quaternary carbon C-2. | |

| H-CH₂OH | C-1 | Attachment of the methanol group to C-1. | |

| NOESY | 1-CH₃ ↔ 2-CH₃(a) | - | Spatial proximity indicating relative stereochemistry. |

In cases where sample availability is limited, such as with rare natural products or synthesized derivatives, advanced NMR methodologies like microcryoprobe NMR are invaluable. These probes offer a significant increase in sensitivity, allowing for the acquisition of high-quality NMR data from microgram quantities of material. azom.com The use of a microcryoprobe would enable the full suite of 1D and 2D NMR experiments to be performed on a minimal amount of (1,2,2,3-Tetramethylcyclopentyl)methanol, facilitating its complete structural elucidation even when isolated in minute quantities.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the calculation of the elemental composition of (1,2,2,3-Tetramethylcyclopentyl)methanol. With high mass accuracy, typically within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For (1,2,2,3-Tetramethylcyclopentyl)methanol (C₁₀H₂₀O), HRMS would confirm this elemental composition by providing a highly accurate mass measurement of its molecular ion.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

For cyclic alcohols like (1,2,2,3-Tetramethylcyclopentyl)methanol, common fragmentation pathways include the loss of a water molecule ([M-18]⁺) and α-cleavage, which involves the breaking of a C-C bond adjacent to the hydroxyl group. chemistrynotmystery.comwhitman.edu The fragmentation of the cyclopentane ring itself can also lead to characteristic fragment ions. whitman.edu

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of (1,2,2,3-Tetramethylcyclopentyl)methanol This data is predicted based on the fragmentation patterns of analogous cyclic alcohols.

| m/z Value | Proposed Fragment | Plausible Fragmentation Pathway |

|---|---|---|

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion |

| 138 | [C₁₀H₁₈]⁺ | Loss of H₂O |

| 141 | [C₉H₁₇O]⁺ | Loss of CH₃ |

| 125 | [C₉H₁₇]⁺ | Loss of CH₂OH |

| 123 | [C₉H₁₅]⁺ | Loss of H₂O and CH₃ |

| 97 | [C₇H₁₃]⁺ | Ring fragmentation |

| 83 | [C₆H₁₁]⁺ | Ring fragmentation |

| 69 | [C₅H₉]⁺ | Ring fragmentation |

By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural and stereochemical assignment of (1,2,2,3-Tetramethylcyclopentyl)methanol and its derivatives can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

For (1,2,2,3-Tetramethylcyclopentyl)methanol, the IR spectrum is characterized by absorption bands that confirm the presence of its key functional groups: a hydroxyl (-OH) group and saturated hydrocarbon moieties (C-H and C-C bonds). The spectrum of methanol provides a fundamental reference for the characteristic vibrations of the C-O and O-H bonds. docbrown.infonist.gov

The most distinctive feature in the IR spectrum of an alcohol like (1,2,2,3-Tetramethylcyclopentyl)methanol is the strong, broad absorption band corresponding to the O-H stretching vibration, typically appearing in the region of 3200-3400 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info

Table 1: Characteristic IR Absorption Bands for (1,2,2,3-Tetramethylcyclopentyl)methanol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3400 | Strong, Broad |

| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850 - 3000 | Strong |

| C-O Stretch | Primary Alcohol (C-OH) | 1000 - 1075 | Strong |

| O-H Bend | Alcohol (-OH) | 1350 - 1450 | Moderate |

| C-H Bend | Alkane (CH₃, CH₂) | 1350 - 1470 | Moderate |

X-ray Crystallography of (1,2,2,3-Tetramethylcyclopentyl)methanol Derivatives

X-ray crystallography is an essential technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. mdpi.com It provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding a molecule's chemical and physical properties. hzdr.decarleton.edu

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the molecular structure of crystalline compounds. hzdr.de The process begins by growing a suitable single crystal of the derivative of interest. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots called reflections. uol.de The intensities and geometric arrangement of these reflections are recorded by a detector as the crystal is rotated. carleton.eduuol.de This dataset is then processed to determine the dimensions of the unit cell—the basic repeating structural unit of the crystal. carleton.edu Finally, the data is used to solve and refine a structural model, yielding the precise coordinates of each atom within the crystal lattice. uol.decreative-biostructure.com

The arrangement of molecules within a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. gla.ac.uk These interactions, though weaker than covalent bonds, are fundamental in crystal engineering and determine the final solid-state architecture. rsc.org For derivatives of (1,2,2,3-Tetramethylcyclopentyl)methanol, which contain a hydroxyl group, hydrogen bonding is a primary directional force in the crystal packing.

In the crystal structures of related cyclopentyl methanol derivatives, molecules often form dimers or extended networks through hydrogen bonds. nih.govnih.gov For instance, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to common motifs like O-H···O interactions. nih.gov

Table 2: Common Intermolecular Interactions in Crystals of Hydroxylated Cyclopentane Derivatives

| Interaction Type | Description | Typical Energy (kJ/mol) | Role in Crystal Packing |

| Hydrogen Bonding (O-H···O) | An electrostatic attraction between a hydrogen atom covalently bonded to an oxygen and another nearby oxygen atom. | 15 - 40 | Primary directional force, often forms chains or dimers. |

| van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | < 5 | Contributes to overall crystal cohesion and efficient packing. |

| C-H···π Interactions | A weak hydrogen bond between a C-H group and a π-system (e.g., an aromatic ring). | 2 - 10 | Helps stabilize layered or stacked structures. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

(1,2,2,3-Tetramethylcyclopentyl)methanol possesses multiple chiral centers, meaning it can exist as different stereoisomers. Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of these centers is critical. While single-crystal X-ray analysis is a powerful tool for this, it requires the formation of high-quality crystals, which is not always feasible. spectroscopyeurope.com

Chiroptical spectroscopy, particularly circular dichroism (CD), offers a potent alternative for determining absolute configuration in solution. spectroscopyeurope.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com Enantiomers produce CD spectra that are mirror images of each other (equal in magnitude, opposite in sign).

The modern approach combines experimental CD measurements with quantum mechanical calculations, most notably Density Functional Theory (DFT). acs.org The process involves:

Experimental Measurement: The CD spectrum (either electronic CD for UV-absorbing chromophores or vibrational CD for IR transitions) of the chiral molecule is recorded. spectroscopyeurope.com

Computational Modeling: The three-dimensional structures of both possible enantiomers (e.g., R and S configurations) are modeled. DFT calculations are then used to predict the theoretical CD spectrum for each enantiomer. spectroscopyeurope.comacs.org

Comparison and Assignment: The experimental spectrum is compared to the simulated spectra. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule. spectroscopyeurope.com

This combination of experimental and theoretical chiroptical methods is particularly valuable for complex natural products and chiral molecules like terpenes, where assigning stereochemistry can be challenging. nih.govrsc.org

Computational and Theoretical Studies on 1,2,2,3 Tetramethylcyclopentyl Methanol

Conformational Analysis and Energy Landscapes

The five-membered cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two atoms are displaced on opposite sides of the plane formed by the other three. For a substituted cyclopentane like (1,2,2,3-Tetramethylcyclopentyl)methanol, the presence of four methyl groups and a methanol substituent creates a complex conformational landscape with many possible low-energy structures.

Computational methods can be used to perform a systematic conformational search. This involves rotating the single bonds (e.g., the C-C bond connecting the methanol group to the ring) and exploring the different puckering states of the ring. The geometry of each potential conformer is then optimized, and its energy is calculated. By comparing the relative energies of these optimized structures, the most stable conformer (the global minimum) and other low-energy conformers can be identified. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological activity.

A table summarizing the results of a conformational analysis would typically show:

| Conformer | Ring Pucker | Relative Energy (kJ/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conformer 1 (Global Minimum) | e.g., Envelope | 0.00 | Calculated % |

| Conformer 2 | e.g., Half-Chair | Value > 0 | Calculated % |

| Conformer 3 | e.g., Envelope | Value > 0 | Calculated % |

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the oxidation or dehydration of alcohols. libretexts.orgresearchgate.netchemzipper.comyoutube.com For (1,2,2,3-Tetramethylcyclopentyl)methanol, a potential reaction of interest is the acid-catalyzed dehydration to form an alkene. libretexts.org Theoretical calculations can map out the entire reaction pathway, from reactants to products, by identifying all intermediates and, crucially, the transition states that connect them.

A transition state (TS) is the highest energy point along a reaction coordinate. youtube.com Locating the TS structure and calculating its energy is essential for determining the reaction's activation energy (energy barrier), which governs the reaction rate. researchgate.net Frequency calculations are performed on the optimized TS geometry; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed.

For a proposed dehydration mechanism, a data table would summarize the key energetic parameters:

| Reaction Step | Species | Relative Free Energy (kJ/mol) |

|---|---|---|

| Step 1: Protonation | Reactants (Alcohol + H+) | 0.0 |

| Transition State 1 | Calculated Value | |

| Intermediate (Oxonium ion) | Calculated Value | |

| Step 2: Water Loss & C+ Formation | Transition State 2 | Calculated Value |

| Intermediate (Carbocation + H2O) | Calculated Value | |

| Step 3: Deprotonation | Transition State 3 | Calculated Value |

| Products (Alkene + H3O+) | Calculated Value |

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, which can be used to confirm or elucidate the structure of a molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination. Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Comparing the predicted spectrum with the experimental one can help assign peaks and confirm the proposed structure. liverpool.ac.ukdocbrown.info

A table comparing predicted and experimental NMR data would look as follows:

| Atom/Group | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| ¹³C: C1 (Ring) | Calculated Value | Experimental Value | Difference |

| ¹³C: CH₂OH | Calculated Value | Experimental Value | Difference |

| ¹H: CH₂OH | Calculated Value | Experimental Value | Difference |

| ¹H: OH | Calculated Value | Experimental Value | Difference |

Vibrational Frequencies: DFT and ab initio methods can also calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. researchgate.net After geometry optimization, a frequency calculation is performed, which determines the normal modes of vibration. nist.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. These calculations are invaluable for assigning specific vibrational modes to the observed spectral bands, such as the characteristic O-H and C-O stretching frequencies in an alcohol. researchgate.netarxiv.orgresearchgate.net

A typical data table for vibrational analysis would present:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H stretch | Calculated Value | Scaled Value | ~3300-3400 |

| C-H stretch (methyl) | Calculated Value | Scaled Value | ~2850-2960 |

| C-O stretch | Calculated Value | Scaled Value | ~1050-1150 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For (1,2,2,3-Tetramethylcyclopentyl)methanol, an MD simulation would typically place the molecule in a "box" filled with solvent molecules (e.g., water or methanol) to mimic solution-phase conditions. nih.govfigshare.comunife.it The simulation would then track the trajectory of every atom over a period of nanoseconds to microseconds. This approach can provide insights into:

Solvation Structure: How solvent molecules arrange around the solute, including the analysis of hydrogen bonding between the alcohol's hydroxyl group and the solvent.

Conformational Dynamics: The transitions between different conformers over time, revealing the flexibility of the molecule and the energy barriers between different shapes.

Transport Properties: Calculation of properties like the diffusion coefficient, which describes how the molecule moves through the solvent.

MD simulations can be performed using classical force fields (which are computationally efficient) or combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods for higher accuracy in describing specific regions like a reaction center. nih.govfigshare.com

A summary table from an MD simulation might include:

| Property | Simulated Value | Simulation Conditions |

|---|---|---|

| Average Number of H-bonds (solute-solvent) | Calculated Value | e.g., NVT ensemble, 298 K |

| Diffusion Coefficient (D) | Value in cm²/s | e.g., NPT ensemble, 298 K |

| Radius of Gyration (Rg) | Value in Å | e.g., NVT ensemble, 298 K |

Mechanistic Investigations of Reactions Involving 1,2,2,3 Tetramethylcyclopentyl Methanol

Elucidation of Reaction Pathways and Intermediates

Reactions involving (1,2,2,3-Tetramethylcyclopentyl)methanol, particularly under acidic conditions or in solvolysis, are expected to proceed through carbocationic intermediates. The formation of a primary carbocation upon protonation of the hydroxyl group and subsequent loss of water is generally unfavorable. However, the highly substituted cyclopentyl ring can facilitate rearrangement to more stable secondary or tertiary carbocations.

A plausible reaction pathway involves a concerted process where the departure of the leaving group is assisted by a 1,2-hydride or 1,2-methyl shift, leading to a more stable carbocation. For instance, the initial formation of the (1,2,2,3-tetramethylcyclopentyl)methyl carbocation could be followed by a rapid rearrangement.

Potential Rearrangement Pathways:

Hydride Shift: If a hydrogen atom is available on an adjacent carbon, a 1,2-hydride shift could lead to a more stable carbocation.

Methyl Shift (Wagner-Meerwein Rearrangement): Given the tetramethyl-substituted ring, a 1,2-methyl shift is a highly probable event, leading to the formation of a tertiary carbocation. This rearranged carbocation can then be attacked by a nucleophile or undergo elimination.

Ring Expansion: The cyclopentylmethyl carbocation could undergo ring expansion to form a more stable cyclohexyl carbocation. pearson.compearson.com

The intermediates in these pathways are transient carbocations. Their existence and structure can be inferred from the final product distribution. For example, the presence of products with a rearranged carbon skeleton is strong evidence for the involvement of carbocationic intermediates. In solvolysis reactions, a mixture of substitution and elimination products is often observed. pearson.compearson.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the factors that influence the rate of reactions involving (1,2,2,3-Tetramethylcyclopentyl)methanol. The steric hindrance imposed by the four methyl groups on the cyclopentyl ring is expected to significantly affect reaction rates.

For substitution reactions, the mechanism can be either S(_N)1 or S(_N)2. However, the steric bulk around the reaction center makes an S(_N)2 pathway, which requires backside attack by a nucleophile, highly unlikely. Therefore, reactions are more likely to proceed through an S(_N)1 mechanism, which involves the formation of a carbocation intermediate in the rate-determining step.

Hypothetical Kinetic Data for Solvolysis in Different Solvents:

| Solvent | Relative Rate Constant (k_rel) | Plausible Mechanism |

| 80% Ethanol/20% Water | 1.0 | S(_N)1 with rearrangement |

| 60% Ethanol/40% Water | 3.5 | S(_N)1 with rearrangement |

| 50% Acetone/50% Water | 0.8 | S(_N)1 with rearrangement |

This is a hypothetical table for illustrative purposes.

The data would likely show a dependence of the reaction rate on the ionizing power of the solvent, which is characteristic of an S(_N)1 reaction.

Isotopic Labeling Studies for Mechanistic Insight

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing detailed mechanistic information. wikipedia.org For reactions of (1,2,2,3-Tetramethylcyclopentyl)methanol, deuterium labeling could be employed to elucidate the nature of the rearrangements.

For example, by synthesizing (1,2,2,3-Tetramethylcyclopentyl)methanol with a deuterium label at a specific position, one could follow the position of the label in the products.

Hypothetical Isotopic Labeling Experiment:

Substrate: (1,2,2,3-Tetramethylcyclopentyl)(d(_2))methanol (deuterium on the methylene carbon).

Reaction: Acid-catalyzed dehydration.

Analysis: The distribution of deuterium in the resulting alkene products would be analyzed by mass spectrometry or NMR spectroscopy.

If a 1,2-hydride shift occurs from an adjacent carbon to the carbocationic center, the position of the deuterium label would change in a predictable way. Similarly, if a methyl group migrates, the deuterium would remain on its original carbon, but the connectivity of the carbon skeleton would be altered. This allows for the differentiation between various possible rearrangement pathways.

Stereochemical Course of Reactions

The (1,2,2,3-Tetramethylcyclopentyl)methanol molecule contains multiple chiral centers. The stereochemical outcome of a reaction at the carbinol carbon is highly dependent on the reaction mechanism.

S(_N)2 Reaction: If a hypothetical S(_N)2 reaction were to occur, it would proceed with inversion of configuration at the reaction center. However, as previously mentioned, this is sterically disfavored.

S(_N)1 Reaction: An S(_N)1 reaction proceeds through a planar carbocation intermediate. Nucleophilic attack on this intermediate can occur from either face, leading to a mixture of enantiomers or diastereomers. For a chiral substrate like (1,2,2,3-Tetramethylcyclopentyl)methanol, this would result in racemization if the reaction center is the only stereocenter, or the formation of diastereomers if other stereocenters are present and influence the approach of the nucleophile. youtube.com

Given the chiral nature of the starting material, the formation of diastereomeric products is expected in reactions that generate a new stereocenter. The ratio of these diastereomers can provide information about the facial selectivity of the nucleophilic attack on the carbocation intermediate, which may be influenced by the steric hindrance of the methyl groups on the cyclopentyl ring.

Catalyst-Substrate Interactions in Catalytic Transformations

In catalytic transformations, the interaction between the catalyst and the substrate is paramount. For a sterically hindered alcohol like (1,2,2,3-Tetramethylcyclopentyl)methanol, the accessibility of the hydroxyl group to the active site of a catalyst is a critical factor.

In enzyme-catalyzed reactions, for example, the bulky nature of the substrate may prevent it from fitting into the active site of many enzymes that typically process less hindered alcohols. researchgate.net This can lead to very low reaction rates or a complete lack of reactivity. However, some enzymes with larger active sites might be able to accommodate such substrates.

In metal-catalyzed oxidations or other transformations, the steric hindrance can influence the coordination of the alcohol to the metal center. This can affect not only the rate of the reaction but also its selectivity. For instance, catalysts that are highly sensitive to steric bulk may exhibit poor performance with this substrate. Conversely, this steric hindrance could be exploited to achieve selective transformations if the catalyst can differentiate between sterically different environments.

Applications of 1,2,2,3 Tetramethylcyclopentyl Methanol in Advanced Organic Synthesis

As a Chiral Building Block in Natural Product Synthesis

There is currently no available research data detailing the use of (1,2,2,3-Tetramethylcyclopentyl)methanol as a chiral building block in the synthesis of natural products. The inherent chirality of this molecule, stemming from its multiple stereocenters, theoretically positions it as a candidate for asymmetric synthesis. However, without specific examples of its incorporation into the carbon skeleton of a natural product, its practical utility in this context remains to be demonstrated.

In the Development of Novel Synthetic Reagents

The potential for (1,2,2,3-Tetramethylcyclopentyl)methanol to be transformed into novel synthetic reagents is an area that awaits exploration. Its hydroxyl group could be functionalized to create a variety of derivatives, such as halides, tosylates, or organometallic species. These new reagents could, in theory, offer unique reactivity or selectivity due to the sterically demanding and structurally defined tetramethylcyclopentyl framework. Nevertheless, the scientific literature does not presently contain reports on the development or application of such reagents derived from this specific alcohol.

As a Model Compound for Sterically Hindered Alcohols

Sterically hindered alcohols are valuable tools for studying reaction mechanisms and developing selective synthetic methods. The bulky nature of the 1,2,2,3-tetramethylcyclopentyl group suggests that this methanol derivative could serve as an excellent model compound for investigating the reactivity and properties of highly congested alcohols. Such studies could involve kinetic analysis of esterification, oxidation, or substitution reactions. To date, however, no published research has explicitly utilized (1,2,2,3-Tetramethylcyclopentyl)methanol for this purpose.

Synthesis of Specialized Cyclic Systems

The unique substitution pattern of (1,2,2,3-Tetramethylcyclopentyl)methanol could potentially be leveraged in the synthesis of specialized cyclic systems. Ring-closing or ring-expansion reactions involving this compound or its derivatives might lead to novel and complex molecular architectures. The stereochemical information embedded in the cyclopentyl ring could be transferred to newly formed rings, offering a pathway to stereocontrolled synthesis. As with the other potential applications, there is a current absence of documented research in this area.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing (1,2,2,3-tetramethylcyclopentyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the reduction of the corresponding ketone precursor (e.g., (1,2,2,3-tetramethylcyclopentyl)ketone) using hydride reagents like NaBH₄ or LiAlH₄. Solvent choice (e.g., methanol or tetrahydrofuran) impacts reaction efficiency due to polarity and steric effects . For cyclopentane derivatives, fractional distillation at 139–145°C (as seen in structurally similar methylcyclopentanones) is critical for purification .

Q. How can researchers verify the structural integrity of (1,2,2,3-tetramethylcyclopentyl)methanol post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify methyl group splitting patterns (e.g., integration ratios for 1,2,2,3-tetramethyl substitution).

- IR Spectroscopy : Confirm the presence of hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and cyclopentane ring vibrations.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS in methanol matrices, as in solvent systems cataloged in SPEX CertiPrep ).

Q. What solvent systems are optimal for chromatographic purification of this compound?

- Methodological Answer : Use reverse-phase HPLC with methanol/water gradients or normal-phase silica columns with ethyl acetate/hexane mixtures. Class 2 solvents like tetrahydrofuran (THF) or pyridine are avoided due to toxicity concerns, aligning with pharmacopeial guidelines .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopentane ring affect the compound’s reactivity in esterification reactions?

- Methodological Answer : The 1,2,2,3-tetramethyl configuration creates steric hindrance, slowing nucleophilic attacks. Kinetic studies using chiral catalysts (e.g., BINOL-derived systems) can resolve enantiomers. Contrast with simpler methanols like (4-butylphenyl)methanol, where planar aromatic systems reduce steric effects .

Q. What experimental strategies resolve contradictions in reported boiling points or solubility data?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) for phase transitions and Hansen solubility parameters. For example, discrepancies in boiling points (e.g., 139–145°C for methylcyclopentanones ) may arise from impurities; employ gas chromatography with flame ionization detection (GC-FID) for purity assessment.

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Perform DFT calculations to map electron density around the hydroxyl group and methyl substituents. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes, leveraging steric and electronic parameters from analogous cyclopentane derivatives .

Data Contradiction & Analysis

Q. Why might NMR data show unexpected splitting patterns for methyl groups in this compound?

- Methodological Answer : Dynamic ring puckering in the cyclopentane moiety can cause signal splitting due to conformational exchange. Variable-temperature NMR (VT-NMR) at −40°C to 25°C stabilizes conformers, resolving ambiguities. Compare with rigid analogs like tetralin derivatives .

Q. How to address inconsistencies in reaction yields when scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.